molecular formula C10H25NSi2 B12552748 Pyrrolidine, 2,5-bis(trimethylsilyl)- CAS No. 178618-16-1

Pyrrolidine, 2,5-bis(trimethylsilyl)-

Cat. No.: B12552748
CAS No.: 178618-16-1
M. Wt: 215.48 g/mol
InChI Key: LTDCYCAIEVQRKP-UHFFFAOYSA-N
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Description

Pyrrolidine, 2,5-bis(trimethylsilyl)- is a chemical compound characterized by the presence of a pyrrolidine ring substituted with two trimethylsilyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine, 2,5-bis(trimethylsilyl)- typically involves the reaction of pyrrolidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trimethylsilyl chloride. The general reaction scheme is as follows: [ \text{Pyrrolidine} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{Pyrrolidine, 2,5-bis(trimethylsilyl)-} + 2 \text{(Hydrochloric acid)} ]

Industrial Production Methods: Industrial production of pyrrolidine, 2,5-bis(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 2,5-bis(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of pyrrolidine derivatives with different substitution patterns.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of pyrrolidine derivatives with different functional groups.

Scientific Research Applications

Pyrrolidine, 2,5-bis(trimethylsilyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of pyrrolidine, 2,5-bis(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The trimethylsilyl groups can enhance the lipophilicity and stability of the compound, facilitating its interaction with hydrophobic regions of biomolecules. The pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound without trimethylsilyl substitutions.

    Pyrrolidine, 2,5-dione: A structurally related compound with different functional groups.

    Pyrrolidine, 2,5-bis(trifluoromethyl)-: Another derivative with trifluoromethyl groups instead of trimethylsilyl groups.

Uniqueness: Pyrrolidine, 2,5-bis(trimethylsilyl)- is unique due to the presence of trimethylsilyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

trimethyl-(5-trimethylsilylpyrrolidin-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NSi2/c1-12(2,3)9-7-8-10(11-9)13(4,5)6/h9-11H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDCYCAIEVQRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1CCC(N1)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453475
Record name Pyrrolidine, 2,5-bis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178618-16-1
Record name Pyrrolidine, 2,5-bis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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